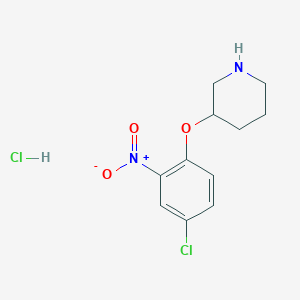

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride

Description

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O3 It is a piperidine derivative that contains a chloro and nitro group attached to a phenoxy ring

Properties

IUPAC Name |

3-(4-chloro-2-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAPDHDUNSBGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: The major product is 3-(4-Amino-2-nitrophenoxy)piperidine hydrochloride.

Reduction: The major product is 3-(4-Chloro-2-aminophenoxy)piperidine hydrochloride.

Substitution: Various substituted phenoxy derivatives are formed depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block: It serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

- Biological Interactions: Research has focused on its interactions with biomolecules, including enzymes and receptors. The compound may influence biological systems through modulation of signal transduction pathways.

Medicine

- Therapeutic Potential: Ongoing studies are investigating its potential as a precursor in drug development. Its unique properties may lead to the development of new pharmaceuticals targeting specific diseases.

Industry

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes, highlighting its versatility in chemical manufacturing.

Case Studies

- Biological Activity Study : A study investigated the compound's effects on certain cancer cell lines, revealing promising results in inhibiting cell proliferation.

- Synthetic Methodology : Research documented an efficient synthetic route that improved yield and purity, demonstrating the compound's scalability for industrial applications.

- Pharmacological Evaluation : A pharmacological study assessed its potential as an analgesic agent, showing significant efficacy in preclinical models.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Nitrophenoxy)piperidine hydrochloride

- 4-(4-Nitrophenoxy)piperidine hydrochloride

- 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Uniqueness

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-chloro-2-nitrophenoxy group. This specific arrangement contributes to its biological properties, particularly its interaction with various molecular targets.

The biological activity of 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride is primarily attributed to its ability to modulate biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which can influence conditions such as depression and anxiety disorders.

- Receptor Interaction : The compound may interact with various receptors, altering their signaling pathways, which is crucial for therapeutic efficacy in neurological disorders.

Biological Activity

Studies have demonstrated the following biological activities associated with 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride:

- Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models by increasing serotonin levels in the brain .

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating a possible role as an anticancer agent .

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting that this compound may possess antimicrobial properties .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride:

Case Study: Antidepressant Activity

A study conducted on mice indicated that administration of 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride resulted in significant behavioral changes consistent with reduced depressive symptoms. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft, suggesting its potential as a therapeutic agent for mood disorders.

Case Study: Antitumor Effects

In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines. Notably, it was found to inhibit the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value indicating potent activity. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Synthesis and Derivatives

The synthesis of 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride typically involves multi-step chemical reactions including:

- Formation of Piperidine Ring : Through cyclization reactions involving appropriate starting materials.

- Substitution Reactions : Introducing the 4-chloro-2-nitrophenoxy group via nucleophilic substitution methods.

- Hydrochloride Salt Formation : Converting the free base into its hydrochloride form using hydrochloric acid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example, reacting piperidine derivatives with chloronitrophenoxy precursors in dichloromethane (DCM) using NaOH as a base. Purification steps may include recrystallization or column chromatography to achieve high purity (≥99%) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : Use - and -NMR to confirm the piperidine ring structure and substituent positions (e.g., chloro and nitro groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>99%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodology : Cross-validate results using complementary techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.

- Confirm stereochemistry via X-ray crystallography if single crystals are obtainable .

Q. What experimental approaches optimize reaction yields for this compound?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions.

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., nitro group reduction) .

Q. How can the compound’s stability under varying experimental conditions be assessed?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing chloro with fluoro or altering the piperidine ring).

- Biological Assays : Test analogs for target binding (e.g., receptor affinity assays) and correlate results with computational docking studies.

- Meta-Analysis : Compare with structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.